molecular formula C41H44N4O3 B14056019 (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide

Cat. No.: B14056019
M. Wt: 640.8 g/mol
InChI Key: JRDKYBVXCPNPRU-UWXQCODUSA-N
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Description

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes amino, phenyl, hydroxymethyl, and tritylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide typically involves multiple steps, including the formation of amide bonds and the introduction of functional groups. One common approach is to start with the amino acid precursor, which undergoes a series of reactions to introduce the phenyl, hydroxymethyl, and tritylamino groups. The reaction conditions often involve the use of catalysts, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl or tritylamino moieties .

Scientific Research Applications

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-phenylpropanamide
  • N-(4-(hydroxymethyl)phenyl)-6-aminohexanamide
  • Tritylamino derivatives

Uniqueness

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is a complex compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H36N4O6C_{27}H_{36}N_{4}O_{6} and a molecular weight of approximately 492.6 g/mol. Its structure features a tritylamino group and a hydroxymethylphenyl moiety, which contribute to its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes involved in metabolic pathways:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on aminopeptidases, particularly in studies involving Sus scrofa (pigs). For instance, it demonstrated moderate inhibition with an IC50 value of 0.054 µM in enzyme assays conducted at 37°C in a phosphate-buffered saline solution .
  • Anti-inflammatory Activity : Similar compounds with structural analogs have shown promise as anti-inflammatory agents. For example, related structures have inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity IC50 Value (µM) Organism Notes
Aminopeptidase Inhibition0.054Sus scrofaModerate inhibition observed in enzyme assays .
COX InhibitionVariesVariousRelated compounds show anti-inflammatory effects .
Lipoxygenase InhibitionVariesHuman PMNsRelated compounds inhibit leukotriene synthesis .

Case Study 1: Inhibition of Inflammatory Pathways

A study investigated the effects of similar compounds on inflammatory pathways in mice. The results indicated that these compounds significantly reduced leukotriene levels associated with skin inflammation when applied topically, demonstrating potential for treating inflammatory skin conditions.

Case Study 2: Enzyme Inhibition in Cancer Research

Another case study focused on the anti-cancer properties of structurally similar compounds. These compounds were shown to inhibit specific proteases involved in tumor progression, suggesting that this compound may also have applications in oncology.

Properties

Molecular Formula

C41H44N4O3

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-(tritylamino)hexanamide

InChI

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)39(47)45-38(40(48)44-36-26-24-32(30-46)25-27-36)23-13-14-28-43-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,43,46H,13-14,23,28-30,42H2,(H,44,48)(H,45,47)/t37-,38-/m0/s1

InChI Key

JRDKYBVXCPNPRU-UWXQCODUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N

Origin of Product

United States

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